molecular formula C11H11NO3 B8751213 Methyl 2-(6-hydroxy-1H-indol-3-yl)acetate

Methyl 2-(6-hydroxy-1H-indol-3-yl)acetate

Cat. No. B8751213
M. Wt: 205.21 g/mol
InChI Key: XUVKTLDUBAQCEN-UHFFFAOYSA-N
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Patent
US07528160B2

Procedure details

A mixture of (6-benzyloxy-1H-indol-3-yl)-oxo-acetic acid methyl ester (1.45 g, 4.7 mmol) and Pd/C (10%, 0.9 g) in dioxane (38 mL) is degassed and filled with nitrogen for three times, then a solution of NaH2PO2 (6 g) in water (5 mL) is added dropwise at 100° C. The reaction mixture is heated overnight, filtered through celite and concentrated. The residue is taken into ethyl acetate, washed with water and brine, dried over sodium sulfate. Concentration and column chromatography on silica gel yields the title compound (600 mg).
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
38 mL
Type
solvent
Reaction Step One
Name
Quantity
0.9 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:23])[C:4]([C:6]1[C:14]2[C:9](=[CH:10][C:11]([O:15]CC3C=CC=CC=3)=[CH:12][CH:13]=2)[NH:8][CH:7]=1)=O>O1CCOCC1.[Pd]>[CH3:1][O:2][C:3](=[O:23])[CH2:4][C:6]1[C:14]2[C:9](=[CH:10][C:11]([OH:15])=[CH:12][CH:13]=2)[NH:8][CH:7]=1

Inputs

Step One
Name
Quantity
1.45 g
Type
reactant
Smiles
COC(C(=O)C1=CNC2=CC(=CC=C12)OCC1=CC=CC=C1)=O
Name
Quantity
38 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
0.9 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is degassed
ADDITION
Type
ADDITION
Details
filled with nitrogen for three times
ADDITION
Type
ADDITION
Details
a solution of NaH2PO2 (6 g) in water (5 mL) is added dropwise at 100° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
Concentration and column chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
COC(CC1=CNC2=CC(=CC=C12)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 600 mg
YIELD: CALCULATEDPERCENTYIELD 62.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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